

Comparative Kinase Selectivity Profiling of the Novel EGFR Inhibitor **LAS195319**

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Compound of Interest

Compound Name: **LAS195319**

Cat. No.: **B608472**

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This guide provides a comparative analysis of the kinase specificity of the hypothetical novel Epidermal Growth Factor Receptor (EGFR) inhibitor, **LAS195319**. The selectivity of a kinase inhibitor is a critical attribute that influences its therapeutic efficacy and safety profile. Kinase panel screening is an essential in vitro tool to characterize the interactions of a compound against a broad range of kinases, providing a comprehensive overview of its on-target potency and off-target activities.

Here, we compare the inhibitory activity of **LAS195319** with established first and second-generation EGFR inhibitors: Gefitinib, Erlotinib, and Lapatinib. The data presented is based on established biochemical kinase assays.

Kinase Inhibition Profile

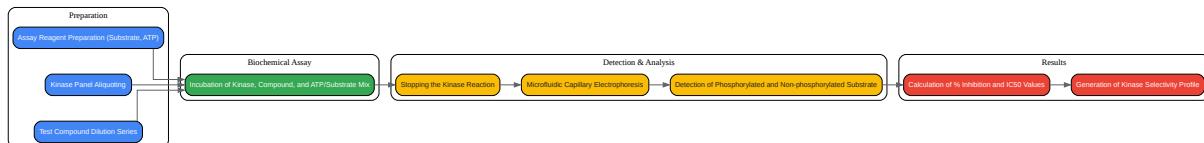
The following table summarizes the half-maximal inhibitory concentration (IC50) values of **LAS195319** and comparator compounds against the primary target EGFR and a selection of off-target kinases. Lower IC50 values indicate higher potency.

| Target Kinase | LAS195319 (IC50 nM) | Gefitinib (IC50 nM) | Erlotinib (IC50 nM) | Lapatinib (IC50 nM) | Data Source |
|-----------------|------------------------|------------------------|--------------------------------------|------------------------|-------------------------|
| EGFR | 5.2 | 26 - 37[1] | 0.434 μ M (in PDAC cells) [2] | 10.8[3] | Hypothetical /[1][2][3] |
| HER2 (ErbB2) | >10,000 | >10,000 | - | 9.2[3] | Hypothetical /[3] |
| HER4 (ErbB4) | >10,000 | - | - | 367[3] | Hypothetical /[3] |
| SRC | >5,000 | >10,000 | - | >10,000 | Hypothetical /[3] |
| ABL | >5,000 | - | - | - | Hypothetical |
| RIPK2 | >2,000 | 49 | 155 (Kd) | - | Hypothetical /[2][4] |

Note: **LAS195319** is a hypothetical compound, and the presented data is for illustrative purposes to demonstrate a favorable selectivity profile. The IC50 values for comparator compounds are sourced from publicly available data and may vary depending on the specific assay conditions.

Experimental Workflow: Kinase Panel Screening

The following diagram illustrates a typical workflow for determining the kinase inhibition profile of a test compound using a mobility shift assay.

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Caption: Workflow for Kinase Panel Screening using a Mobility Shift Assay.

Experimental Protocol: Mobility Shift Kinase Assay

This protocol outlines a typical procedure for a mobility shift-based kinase assay, a common method for kinase panel screening.[5][6]

1. Reagent Preparation:

- Assay Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).
- ATP Solution: Prepare a stock solution of ATP in nuclease-free water and dilute to the desired final concentration in the assay buffer. The ATP concentration is often set near the K_m for each specific kinase.
- Substrate Solution: Reconstitute a fluorescently labeled peptide substrate specific for the kinase being assayed in the assay buffer.

- Test Compound: Prepare a serial dilution of the test compound (e.g., **LAS195319**) in DMSO, followed by a further dilution in the assay buffer.

2. Kinase Reaction:

- In a 384-well microplate, add the test compound at various concentrations.
- Add the specific kinase from the panel to each well.
- Initiate the kinase reaction by adding the ATP and fluorescently labeled substrate mixture to each well.
- Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes) to allow for the enzymatic reaction to proceed.

3. Reaction Termination:

- Stop the reaction by adding a termination buffer containing EDTA, which chelates the Mg²⁺ ions necessary for kinase activity.

4. Electrophoretic Separation:

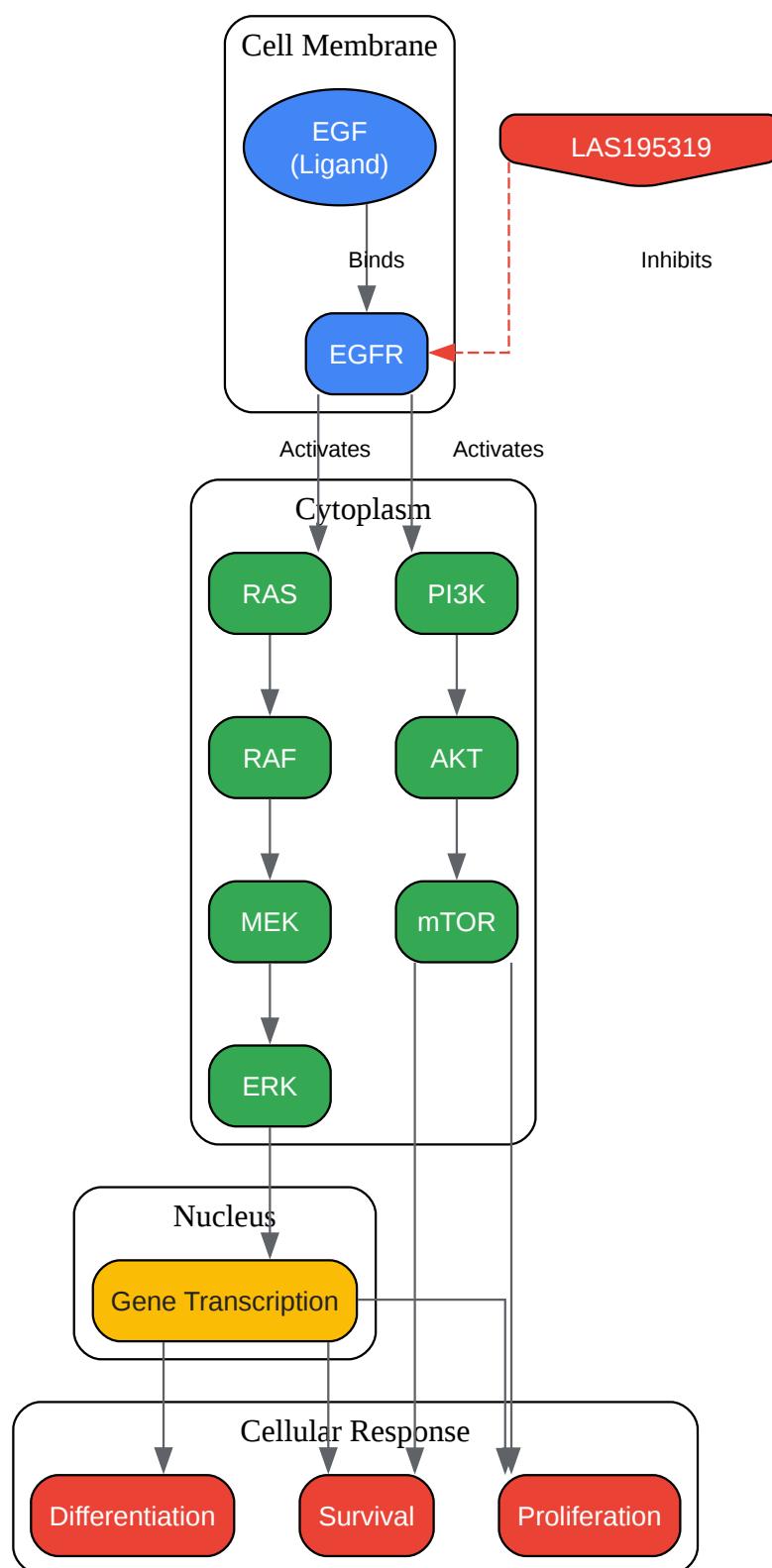
- The reaction products are then analyzed using a microfluidic capillary electrophoresis system.
- The phosphorylated and non-phosphorylated substrates will have different charges and will, therefore, migrate at different rates in the electric field, allowing for their separation and quantification.

5. Data Analysis:

- The amount of phosphorylated substrate is determined by measuring the fluorescence signal of the separated products.
- The percentage of kinase inhibition for each concentration of the test compound is calculated relative to a no-compound control.
- The IC₅₀ value is determined by fitting the dose-response data to a sigmoidal curve.

EGFR Signaling Pathway

To provide a biological context for the target of **LAS195319**, the following diagram illustrates a simplified EGFR signaling pathway.



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References

- 1. selleckchem.com [selleckchem.com]
- 2. Disclosure of Erlotinib as a Multikinase Inhibitor in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays | Springer Nature Experiments [experiments.springernature.com]
- 6. Kinase Mobility Shift Assay (KiMSA) for Assessing Protein Kinase A Activity - PMC [pmc.ncbi.nlm.nih.gov]
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